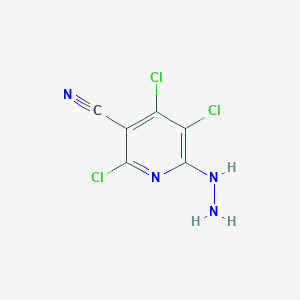![molecular formula C14H15N9O2 B11540834 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3-aminophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540834.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3-aminophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, so let’s break it down. It belongs to the class of hydrazide derivatives .
- The structure consists of several functional groups: an oxadiazole , a triazole , and an aminophenyl moiety.
- The oxadiazole ring (1,2,5-oxadiazole) contains nitrogen and oxygen atoms, contributing to its reactivity.
- The triazole ring (1H-1,2,3-triazole) is a five-membered heterocycle with three nitrogen atoms.
- The aminophenyl group adds aromaticity and potential for interactions.
- Overall, this compound combines diverse features, making it intriguing for research.
Preparation Methods
Synthetic Routes: While specific literature on this compound is scarce, similar hydrazides are synthesized via .
Reaction Conditions: A typical approach involves reacting an with a under mild conditions.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes , , and reactions.
Common Reagents:
Major Products:
Scientific Research Applications
Chemistry: Investigate its reactivity, design new derivatives, and explore its role in supramolecular chemistry.
Biology: Assess its potential as a (e.g., enzyme inhibitors, antimicrobials).
Medicine: Explore its pharmacological properties (e.g., antitumor, anti-inflammatory).
Industry: Consider applications in or .
Mechanism of Action
- Unfortunately, specific information on its mechanism remains elusive.
- Hypothetically, it could interact with cellular targets via hydrogen bonding , π-π stacking , or metal coordination .
Comparison with Similar Compounds
Similar Compounds:
Remember, while I’ve provided an overview, detailed experimental data might require further literature exploration
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C14H15N9O2 |
|---|---|
Molecular Weight |
341.33 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-aminophenyl)ethylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H15N9O2/c1-7(9-4-3-5-10(15)6-9)17-19-14(24)11-8(2)23(22-18-11)13-12(16)20-25-21-13/h3-6H,15H2,1-2H3,(H2,16,20)(H,19,24)/b17-7+ |
InChI Key |
SPXSUQDGDOKRDQ-REZTVBANSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(\C)/C3=CC(=CC=C3)N |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B11540756.png)
![4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11540761.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]heptanamide](/img/structure/B11540769.png)
![1,5-dimethyl-4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11540772.png)


![Ethyl 2'-amino-3'-cyano-6'-({[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11540793.png)
![2,8-bis(4-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11540807.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4,5-difluoro-2-methylphenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540819.png)
![2-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11540827.png)
![N-[(9E)-3-methyl-9H-fluoren-9-ylidene]-9H-fluoren-2-amine](/img/structure/B11540830.png)
![N'-(4-fluorophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11540831.png)
![N-{(1Z)-3-oxo-3-[(2E)-2-(2-oxo-2-phenylethylidene)hydrazinyl]-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B11540833.png)
![1-[4-(4-bromophenyl)-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11540836.png)
